molecular formula C12H19NO B2488185 (2S)-5-(4-Methoxyphenyl)pentan-2-amine CAS No. 2248184-04-3

(2S)-5-(4-Methoxyphenyl)pentan-2-amine

Cat. No.: B2488185
CAS No.: 2248184-04-3
M. Wt: 193.29
InChI Key: GICQTXBAZKKUTD-JTQLQIEISA-N
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Description

(2S)-5-(4-Methoxyphenyl)pentan-2-amine: is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pentan-2-amine chain. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-(4-Methoxyphenyl)pentan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 4-methoxybenzaldehyde.

    Formation of Intermediate: The starting material undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.

    Amine Introduction: The intermediate is then subjected to amination reactions to introduce the amine group at the desired position.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2S) enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.

    Catalysts: Employing specific catalysts to enhance the reaction rates and yields.

    Purification: Implementing advanced purification techniques, such as chromatography, to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-(4-Methoxyphenyl)pentan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxyphenylethanol or 4-methoxyphenylamine.

    Substitution: Formation of 4-chlorophenylpentan-2-amine or 4-hydroxyphenylpentan-2-amine.

Scientific Research Applications

(2S)-5-(4-Methoxyphenyl)pentan-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in the development of new drugs.

    Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-5-(4-Methoxyphenyl)pentan-2-amine involves its interaction with specific molecular targets, such as:

    Receptors: Binding to receptors in the central nervous system, potentially influencing neurotransmitter release.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Modulating signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-5-Phenylpentan-2-amine: Lacks the methoxy group, resulting in different chemical properties.

    (2S)-5-(4-Hydroxyphenyl)pentan-2-amine: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and biological activity.

    (2S)-5-(4-Chlorophenyl)pentan-2-amine: Substituted with a chlorine atom, leading to variations in its chemical behavior.

Uniqueness

The presence of the methoxy group in (2S)-5-(4-Methoxyphenyl)pentan-2-amine imparts unique chemical and biological properties, making it distinct from other similar compounds. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

(2S)-5-(4-methoxyphenyl)pentan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(13)4-3-5-11-6-8-12(14-2)9-7-11/h6-10H,3-5,13H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICQTXBAZKKUTD-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCC1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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